molecular formula C9H13ClN2O2 B1405382 Ethyl 2-(aminomethyl)nicotinate hydrochloride CAS No. 697739-11-0

Ethyl 2-(aminomethyl)nicotinate hydrochloride

Cat. No. B1405382
M. Wt: 216.66 g/mol
InChI Key: FUCIAZKOKQBGQL-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a chemical compound with the CAS Number: 697739-11-0 . It has a molecular weight of 216.67 . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

There are several methods for synthesizing Ethyl 2-(aminomethyl)nicotinate hydrochloride. One method involves mixing acetic anhydride and formic acid together at 60°C for 2 hours, then allowing it to cool to room temperature . Another method involves hydrogenation using a hydrogen balloon and stirring for 12 hours .


Molecular Structure Analysis

The InChI Code for Ethyl 2-(aminomethyl)nicotinate hydrochloride is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H . The linear formula is C9H13ClN2O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(aminomethyl)nicotinate hydrochloride include the reaction of acetic anhydride and formic acid, followed by the addition of the compound . This mixture is stirred at room temperature for 1 hour, then heated at 35°C for 3 hours . The mixture is then cooled and neutralized with ammonia solution .


Physical And Chemical Properties Analysis

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a white to yellow solid . It has a molecular weight of 216.67 . The InChI Code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H .

Scientific Research Applications

  • Synthesis and Structural Analysis

    Ethyl 2-(aminomethyl)nicotinate hydrochloride has been utilized in the synthesis of complex chemical structures. For instance, it served as an intermediate in the synthesis of 1,8‐naphthyridines, which have diverse applications in chemistry and pharmacology (Eichler, Rooney, & Williams, 1976). Additionally, its derivatives, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have been examined for their molecular structures, showcasing its significance in crystallography and molecular design (Cobo, Glidewell, Low, & Orozco, 2008).

  • Chemical Analysis and Detection Methods

    The compound has been instrumental in developing analytical methods. For instance, its use in capillary isotachophoresis and zone electrophoresis facilitated the determination of ethyl glucuronide in human serum, highlighting its role in enhancing analytical precision in biochemical assays (Nováková & Kr̆ivánková, 2008).

  • Pharmacological Synthesis and Application

    Ethyl 2-(aminomethyl)nicotinate hydrochloride has been used in the synthesis of pharmacologically active compounds. For instance, it was used in a method for synthesizing nicorandil, a vasodilator, demonstrating its role in the development of therapeutic agents (Ungureanu & Danila, 2001).

  • Insect Attractant Research

    Interestingly, ethyl nicotinate, a related compound, has been found to be a potent attractant for certain insect species, suggesting potential applications in pest control and ecological studies (Penman, Osborne, Worner, Chapman, & McLaren, 1982).

  • Vasodilation Properties

    Derivatives of ethyl 2-(aminomethyl)nicotinate hydrochloride have been synthesized and shown to exhibit considerable vasodilatory properties, indicating its utility in cardiovascular research and potential therapeutic applications (Girgis, Kalmouch, & Ellithey, 2006).

  • Skin Permeation and Metabolism Studies

    The compound has been studied for its skin permeation and metabolism characteristics, providing insights into dermal drug delivery and pharmacokinetics (Rittirod, Hatanaka, Uraki, Hino, Katayama, & Koizumi, 1997).

  • Retinoprotective Effect

    A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, demonstrated a retinoprotective effect, suggesting potential applications in ophthalmology (Peresypkina et al., 2020).

properties

IUPAC Name

ethyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCIAZKOKQBGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)nicotinate hydrochloride

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyano-3-pyridinecarboxylate (2.5 g) and conc. HCl (5 mL) in 150 mL ethanol was added 10% Pd/C (wet, 250 mg) and the reaction mixture was hydrogenated using a hydrogen balloon and stirred for 12 h. The reaction was filtered through celite and ethanol was evaporated to give ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl as a white solid which was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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